1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
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Overview
Description
1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
Similar compounds have been extensively studied in the biomedical field, leading to the discovery of vasopressin and fibrinogen receptor antagonists, selective positive allosteric glutamate receptors modulators, inhibitors of mycobacterium tuberculosis h37rv, inhibitors of lung cancer tumors a549 and h322b, inhibitors of catalytic activity of hiv-1 integrase, tanks and polyadp-ribose polymerase parp-1 .
Mode of Action
It’s known that similar compounds react regioselectively with n-iodosuccinimide in the presence of n-methylmorpholine to form 7-iodo derivatives .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to the inhibition of mycobacterium tuberculosis h37rv, lung cancer tumors a549 and h322b, and the catalytic activity of hiv-1 integrase .
Pharmacokinetics
The compound’s molecular weight is 27706 , which may influence its bioavailability.
Result of Action
Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis h37rv, lung cancer tumors a549 and h322b, and the catalytic activity of hiv-1 integrase .
Action Environment
The compound is a white to yellow solid and is stored at +4°c , suggesting that temperature and physical state may play a role in its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is speculated that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one typically involves the iodination of a pyrazolo[1,5-a]pyrazine precursor. One common method includes the reaction of pyrazolo[1,5-a]pyrazine with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production .
Chemical Reactions Analysis
1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include N-iodosuccinimide for iodination, palladium catalysts for carbonylation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one can be compared with other pyrazolo[1,5-a]pyrazine derivatives, such as:
3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Similar in structure but with a methyl group at the 7-position.
tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate: Contains a tert-butyl group and a carboxylate moiety.
The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse chemical transformations and biological activities .
Properties
IUPAC Name |
1-(3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN3O/c1-6(13)11-2-3-12-8(5-11)7(9)4-10-12/h4H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOPHILDNOMVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN2C(=C(C=N2)I)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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